molecular formula C15H15NO4S B14181339 4-Glycylphenyl 4-methylbenzene-1-sulfonate CAS No. 920804-70-2

4-Glycylphenyl 4-methylbenzene-1-sulfonate

Cat. No.: B14181339
CAS No.: 920804-70-2
M. Wt: 305.4 g/mol
InChI Key: FKEMUEKYPVBHNS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Glycylphenyl 4-methylbenzene-1-sulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with glycylphenylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:

    Reactants: 4-methylbenzenesulfonyl chloride and glycylphenylamine

    Catalyst: Sodium hydroxide or another suitable base

    Solvent: Anhydrous dichloromethane

    Temperature: Controlled to maintain optimal reaction conditions

    Purification: Crystallization or chromatography to obtain the pure product

Chemical Reactions Analysis

Types of Reactions

4-Glycylphenyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of 4-methylbenzenesulfonic acid.

    Reduction: Formation of 4-methylbenzenesulfinate or 4-methylbenzenethiol.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

4-Glycylphenyl 4-methylbenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the formulation of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Glycylphenyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylbenzenesulfonic acid
  • 4-Methylbenzenesulfinate
  • 4-Methylbenzenethiol
  • 4-Glycylphenyl 4-chlorobenzene-1-sulfonate

Uniqueness

4-Glycylphenyl 4-methylbenzene-1-sulfonate is unique due to the presence of both a glycylphenyl group and a sulfonate group This combination imparts distinct chemical properties, such as enhanced solubility in polar solvents and specific reactivity patterns

Properties

CAS No.

920804-70-2

Molecular Formula

C15H15NO4S

Molecular Weight

305.4 g/mol

IUPAC Name

[4-(2-aminoacetyl)phenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C15H15NO4S/c1-11-2-8-14(9-3-11)21(18,19)20-13-6-4-12(5-7-13)15(17)10-16/h2-9H,10,16H2,1H3

InChI Key

FKEMUEKYPVBHNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)CN

Origin of Product

United States

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